(E)-8-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-7-heptyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-8-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-7-heptyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a purine core, a hydrazinyl group, and a substituted benzylidene moiety, making it a subject of interest for researchers exploring new therapeutic agents and functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-7-heptyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from readily available precursors such as guanine or xanthine derivatives.
Introduction of the Heptyl and Methyl Groups: Alkylation reactions are employed to introduce the heptyl and methyl groups at the 7 and 3 positions of the purine ring, respectively.
Attachment of the Hydrazinyl Group: The hydrazinyl group is introduced via a hydrazine derivative, which reacts with the purine core under controlled conditions.
Formation of the Benzylidene Moiety: The final step involves the condensation of the hydrazinyl-purine intermediate with 5-bromo-2-methoxybenzaldehyde to form the benzylidene moiety, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the benzylidene moiety, converting it into a more saturated form.
Substitution: The bromine atom in the benzylidene moiety can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxidized hydrazinyl derivatives, reduced benzylidene derivatives, and various substituted benzylidene compounds.
Scientific Research Applications
Chemistry
In chemistry, (E)-8-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-7-heptyl-3-methyl-1H-purine-2,6(3H,7H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with various biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, the compound is explored for its potential as a therapeutic agent. Its structure suggests possible applications in the treatment of diseases such as cancer, inflammation, and infectious diseases. Researchers may conduct in vitro and in vivo studies to evaluate its efficacy and safety.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as electronic or optical materials. Its unique chemical structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of (E)-8-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-7-heptyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s hydrazinyl and benzylidene moieties are likely critical for its binding affinity and specificity, leading to modulation of the target’s activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-8-(2-(5-chloro-2-methoxybenzylidene)hydrazinyl)-7-heptyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- (E)-8-(2-(5-fluoro-2-methoxybenzylidene)hydrazinyl)-7-heptyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- (E)-8-(2-(5-methyl-2-methoxybenzylidene)hydrazinyl)-7-heptyl-3-methyl-1H-purine-2,6(3H,7H)-dione
Uniqueness
The uniqueness of (E)-8-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-7-heptyl-3-methyl-1H-purine-2,6(3H,7H)-dione lies in its specific substitution pattern, particularly the presence of the bromine atom. This substitution can significantly influence the compound’s reactivity, biological activity, and physical properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C21H27BrN6O3 |
---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-7-heptyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C21H27BrN6O3/c1-4-5-6-7-8-11-28-17-18(27(2)21(30)25-19(17)29)24-20(28)26-23-13-14-12-15(22)9-10-16(14)31-3/h9-10,12-13H,4-8,11H2,1-3H3,(H,24,26)(H,25,29,30)/b23-13+ |
InChI Key |
AZQJLAWOFOXZJJ-YDZHTSKRSA-N |
Isomeric SMILES |
CCCCCCCN1C2=C(N=C1N/N=C/C3=C(C=CC(=C3)Br)OC)N(C(=O)NC2=O)C |
Canonical SMILES |
CCCCCCCN1C2=C(N=C1NN=CC3=C(C=CC(=C3)Br)OC)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.